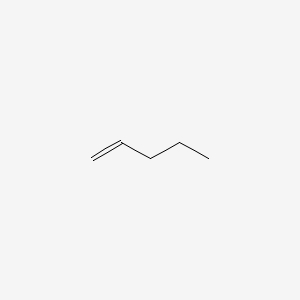

![molecular formula C12H22N2O2 B059562 Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate CAS No. 1239589-52-6](/img/structure/B59562.png)

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXPJMGYUOYFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585533 | |

| Record name | tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239589-52-6 | |

| Record name | tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diaminospiro[3.3]heptane, 2-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate is a key bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its rigid spirocyclic core provides a defined spatial orientation for conjugating a target protein ligand and an E3 ligase ligand, making it an attractive component in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known physical properties of this compound, relevant experimental protocols, and its application in targeted drug development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While some data is derived from experimental findings, other values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1239589-52-6 | [ChemScene] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [ChemScene] |

| Molecular Weight | 226.32 g/mol | [ChemScene] |

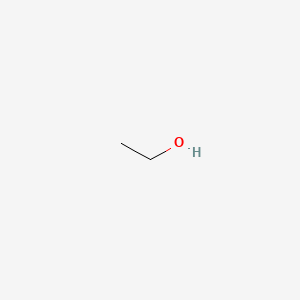

| Melting Point | 119 °C (recrystallized from ethanol) | [Guidechem] |

| Boiling Point (Predicted) | 345.1 ± 41.0 °C | [Guidechem] |

| Physical State | Solid | Various Vendors |

| Purity | Typically ≥97% | [Guidechem] |

Experimental Protocols

General Protocol for Mono-Boc Protection of a Diamine:

Objective: To selectively protect one of the two primary amine groups in a spiro[3.3]heptane diamine precursor with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Spiro[3.3]heptane-2,6-diamine (or its salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

-

A base (e.g., Triethylamine (TEA), Sodium bicarbonate, or Sodium hydroxide)

-

Hydrochloric acid (for salt formation/workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Dissolution: Dissolve the spiro[3.3]heptane-2,6-diamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If starting from a salt, the free base may need to be generated in situ or beforehand.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction's exothermicity.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0 to 1.1 equivalents) in the same solvent to the cooled diamine solution. The slow addition helps to favor mono-protection over di-protection.

-

Base Addition: Concurrently or subsequently, add the base (typically 1.0 to 1.2 equivalents) to neutralize the acid byproduct and drive the reaction forward.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the mono- and di-protected products.

-

Workup: Once the reaction is complete, quench the reaction mixture, often with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired mono-Boc protected product from the unreacted diamine and the di-Boc protected byproduct.

-

Characterization: Confirm the identity and purity of the resulting this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Application in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. [MedChemExpress] One notable application is in the development of PROTACs targeting the oncogenic KRAS G12C mutant protein.

Signaling Pathway: PROTAC-Mediated Degradation of KRAS G12C

The following diagram illustrates the mechanism of action for a PROTAC utilizing a linker derived from this compound to degrade the KRAS G12C protein. The PROTAC consists of a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a warhead, such as MRTX849, that covalently binds to the KRAS G12C mutant.

Caption: Mechanism of PROTAC-mediated degradation of KRAS G12C.

This process involves the PROTAC molecule forming a ternary complex with the KRAS G12C protein and the VHL E3 ligase.[1] This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. The degradation of the oncogenic protein leads to the inhibition of downstream signaling pathways, such as the MAPK pathway, thereby suppressing cancer cell proliferation.[1]

Experimental Workflow: Synthesis and Purification

The logical workflow for the synthesis and purification of this compound is outlined in the diagram below. This workflow is based on the general principles of Boc-protection of diamines and standard organic synthesis laboratory practices.

Caption: General workflow for the synthesis and purification.

This workflow highlights the key stages, from the initial reaction setup and monitoring to the final purification and characterization of the desired product. Each step is critical for obtaining a high-purity sample of the mono-protected diamine linker, which is essential for its successful application in the synthesis of PROTACs and other advanced pharmaceutical compounds.

References

An In-Depth Technical Guide to Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a bifunctional linker molecule increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, dictating the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. This guide details the physicochemical characteristics of this compound, provides a generalized synthetic protocol, and discusses its application in the context of PROTAC-mediated protein degradation.

Chemical Structure and Properties

This compound (CAS Number: 1239589-52-6) is a diamine derivative featuring a rigid spiro[3.3]heptane core. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group, allowing for sequential functionalization, a key feature for its use in the modular synthesis of PROTACs.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate |

| CAS Number | 1239589-52-6 |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| SMILES | C1C(C12CC(C2)N)NC(=O)OC(C)(C)C |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Table 2: Representative Spectroscopic Data

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-5.0 (br s, 1H, NH-Boc), ~3.5-4.0 (m, 1H, CH-NHBoc), ~2.8-3.2 (m, 1H, CH-NH₂), ~1.8-2.5 (m, 8H, cyclobutyl CH₂), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O, carbamate), ~80 (quaternary C, Boc), ~50-55 (CH-N), ~35-45 (spiro C), ~30-35 (cyclobutyl CH₂), 28.4 (CH₃, Boc) |

| Mass Spectrometry (ESI+) | m/z: 227.17 [M+H]⁺, 250.16 [M+Na]⁺ |

Role in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[1]

The spiro[3.3]heptane scaffold of this compound provides a rigid and defined three-dimensional structure to the linker. This rigidity can be advantageous in PROTAC design as it reduces the entropic penalty associated with the formation of the ternary complex, potentially leading to improved potency and selectivity. The diamino functionality, with one amine protected, allows for the directional and controlled attachment of the POI ligand and the E3 ligase ligand.

For instance, this linker can be used in the synthesis of PROTAC degraders like CPD-39.[1]

Below is a conceptual workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

Experimental Protocols

General Protocol for Boc Protection of a Diamine:

This protocol describes a general method for the selective mono-Boc protection of a diamine, which is a key step in preparing linkers like this compound.

Materials:

-

Spiro[3.3]heptane-2,6-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve the spiro[3.3]heptane-2,6-diamine in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIPEA (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM or THF dropwise to the cooled reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired mono-Boc protected product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The ultimate function of this compound is to serve as a linker within a PROTAC molecule that hijacks the ubiquitin-proteasome system (UPS) to degrade a specific target protein. The diagram below illustrates the general mechanism of action for a PROTAC.

References

The Spiro[3.3]heptane Scaffold: A Modern Keystone in Drug Discovery

An In-depth Technical Guide to the Synthesis of a Conformationally-Restricted Bioisostere

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of therapeutic candidates is a constant endeavor. In recent years, the spiro[3.3]heptane core has emerged as a particularly attractive motif. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing precise vectoral orientation of substituents.[1][2] This guide provides a comprehensive overview of the key synthetic strategies for accessing the spiro[3.3]heptane scaffold and its heteroatom-containing analogues, complete with detailed experimental protocols, quantitative data, and visual representations of the core synthetic pathways.

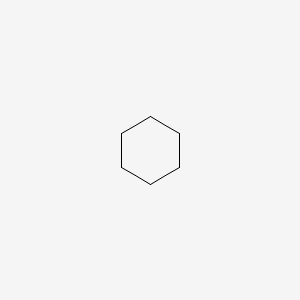

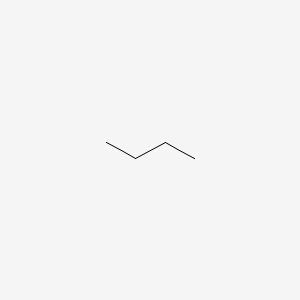

Introduction: The Rise of a Rigid Scaffold

The spiro[3.3]heptane framework, first described in the early 20th century, has garnered significant attention in medicinal chemistry as a bioisosteric replacement for commonly used rings like benzene and cyclohexane.[3][4] The "escape from flatland" paradigm in drug design emphasizes the benefits of incorporating sp³-rich, three-dimensional scaffolds to enhance target engagement and improve ADME (absorption, distribution, metabolism, and excretion) properties. The spiro[3.3]heptane core, with its well-defined and non-collinear exit vectors, provides a unique platform for orienting functional groups in three-dimensional space, which can lead to enhanced potency and selectivity for biological targets.[3][5]

This technical guide will delve into the primary synthetic methodologies for constructing this valuable scaffold, providing the necessary details for its practical application in a research and development setting.

Key Synthetic Strategies

The synthesis of the spiro[3.3]heptane core can be broadly categorized into several key strategies, each with its own advantages and limitations. These include cycloaddition reactions, rearrangement reactions, and double alkylation approaches.

[2+2] Cycloaddition of Ketenes and Keteniminium Salts

A common and effective method for the construction of the cyclobutane rings inherent to the spiro[3.3]heptane skeleton is the [2+2] cycloaddition of ketenes or keteniminium salts with alkenes.[1] Ketenes, often generated in situ from acyl chlorides, and keteniminium salts, formed from tertiary amides, react with methylenecyclobutane derivatives to afford spiro[3.3]heptanones.

Figure 2. Semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones.

Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)spiro[3.3]heptan-1-one [6] To a solution of 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equiv.) in THF at -78 °C is added n-butyllithium (1.1 equiv.). After stirring for 30 minutes, a solution of 1-(phenylsulfonyl)cyclopropanol (1.0 equiv.) in THF is added. The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. Methanesulfonic acid (2.0 equiv.) is added, and the mixture is stirred for 1 hour. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the desired spiro[3.3]heptan-1-one.

| Entry | Bicyclobutane Sulfone | Cyclopropanol Sulfone | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 2,6-Di(phenylsulfonyl)spiro[3.3]heptan-1-one | 85 |

| 2 | Tolyl | Phenyl | 2-(Phenylsulfonyl)-6-(tolylsulfonyl)spiro[3.3]heptan-1-one | 82 |

| 3 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenylsulfonyl)-6-(phenylsulfonyl)spiro[3.3]heptan-1-one | 88 |

Table 2. Yields for the semipinacol rearrangement synthesis of various sulfonyl-substituted spiro[3.3]heptan-1-ones. [6]

Double Alkylation of Active Methylene Compounds

A straightforward and scalable approach to the spiro[3.3]heptane core involves the double alkylation of an active methylene compound, such as a malonate ester or p-toluenesulfonylmethyl isocyanide (TosMIC), with a 1,1-bis(halomethyl)cyclobutane derivative. [6][7]This method allows for the convergent synthesis of a variety of functionalized spiro[3.3]heptanes.

dot

References

- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Spiro[3.3]heptane Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

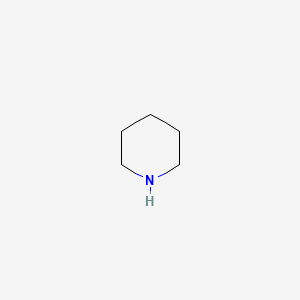

Spiro[3.3]heptane diamines represent a significant class of saturated heterocyclic compounds that have emerged as crucial building blocks in medicinal chemistry and drug discovery. Their inherent structural rigidity and distinct three-dimensional geometry make them highly attractive as bioisosteres for common carbocyclic structures like cyclohexane and aromatic rings such as benzene.[1][2][3][4] The unique spirocyclic core can lead to improved physicochemical properties and novel intellectual property. This technical guide provides a detailed overview of the known physicochemical properties of spiro[3.3]heptane diamines, comprehensive experimental protocols for their characterization, and insights into their structural features.

Physicochemical Properties of Spiro[3.3]heptane Diamines

The fundamental physicochemical characteristics of spiro[3.3]heptane diamines, including their basicity (pKa), lipophilicity (LogP), and solubility, are pivotal for their successful application in drug design. These properties directly influence the absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the overall pharmacodynamic behavior of drug candidates incorporating this scaffold.

Quantitative Data Summary

While comprehensive experimental data for the parent spiro[3.3]heptane diamines remains somewhat limited in publicly accessible literature, valuable insights can be drawn from computational predictions and experimental data from closely related analogues.

Table 1: Computed Physicochemical Properties of Spiro[3.3]heptane Diamines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| spiro[3.3]heptane-2,6-diamine | C₇H₁₄N₂ | 126.20 | -0.4 | 52.0 |

| spiro[3.3]heptane-1,3-diamine | C₇H₁₄N₂ | 126.20 | -0.2 | 52.0 |

| Data sourced from PubChem CID 425354 and 145915359.[5][6] |

Table 2: Experimental Physicochemical Properties of a Spiro[3.3]heptane Amine Analogue

| Compound | pKa (of hydrochloride) | LogP |

| 6-(trifluoromethyl)spiro[3.3]heptan-2-amine | 9.53 | 2.37 (for N-acetyl derivative) |

| This data pertains to a mono-amine derivative and serves as a valuable reference for the properties of the core scaffold. The electron-withdrawing trifluoromethyl group is anticipated to lower the pKa and increase the LogP in comparison to the non-substituted counterpart.[7][8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures employed to determine the critical physicochemical properties of spiro[3.3]heptane diamines.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated amino functionalities is a fundamental parameter that dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

-

Principle: This method involves the titration of a solution of the diamine, typically as its hydrochloride salt, with a standardized strong base (e.g., sodium hydroxide). The pH of the solution is continuously monitored as a function of the volume of the titrant added. The pKa values are then determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.

-

Apparatus:

-

A calibrated pH meter equipped with a combination glass electrode.

-

An automated titrator or a manual burette for precise titrant delivery.

-

A magnetic stir plate and stir bar for continuous mixing.

-

A constant temperature bath to ensure thermal equilibrium.

-

-

Procedure:

-

An accurately weighed quantity (e.g., 5-10 mg) of the spiro[3.3]heptane diamine dihydrochloride is dissolved in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

-

The solution is transferred to a thermostatted titration vessel and stirred consistently.

-

The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M).

-

The pH is recorded after each incremental addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued past the second equivalence point to ensure a complete titration curve.

-

The pKa values are derived from the inflection points of the titration curve, which represent the points of maximum slope and correspond to the half-equivalence points for each amine.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The n-octanol/water partition coefficient (P) is the standard measure of a compound's lipophilicity. LogP is a critical determinant of a drug's ability to cross biological membranes and is a key parameter in ADME modeling.

-

Principle: The shake-flask method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). After allowing the system to reach equilibrium, the concentration of the compound in each phase is quantified. The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase, and LogP is its logarithmic representation.

-

Procedure:

-

A stock solution of the spiro[3.3]heptane diamine is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

A small aliquot of the stock solution is added to a vial containing a mixture of n-octanol and PBS (pH 7.4).

-

The vial is sealed and agitated vigorously for a predetermined time (e.g., 1-2 hours) to facilitate complete partitioning.

-

The mixture is then centrifuged to achieve a clean separation of the two phases.

-

Precise aliquots are carefully withdrawn from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each aliquot is determined using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

-

The LogP is calculated using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

-

Caption: Workflow for LogP determination by the shake-flask method.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule, including precise bond lengths, bond angles, and absolute stereochemistry.

-

Principle: A single crystal of the target compound is exposed to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the electron density and, consequently, the atomic positions can be determined.

-

Procedure:

-

High-quality single crystals of the spiro[3.3]heptane diamine or a suitable derivative are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.

-

A well-formed crystal is carefully selected and mounted on a goniometer.

-

The mounted crystal is placed within an X-ray diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

-

The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected.

-

The collected data are processed, and the crystal structure is solved and refined using specialized crystallographic software to yield the final, detailed molecular structure.

-

Caption: Influence of physicochemical properties on ADME and drug efficacy.

Conclusion

Spiro[3.3]heptane diamines are increasingly recognized as indispensable scaffolds in contemporary medicinal chemistry. A thorough understanding of their physicochemical properties is paramount for their rational incorporation into drug design programs. This guide has consolidated the available quantitative data and presented detailed experimental protocols for the determination of key parameters such as pKa and LogP. Continued experimental investigation into a broader array of spiro[3.3]heptane diamine derivatives is warranted to further enrich the knowledge base and unlock the full potential of this promising class of molecules in the quest for novel therapeutics.

References

- 1. Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spiro[3.3]heptane-2,6-diamine | C7H14N2 | CID 425354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spiro[3.3]heptane-1,3-diamine | C7H14N2 | CID 145915359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate

CAS Number: 1239589-52-6

A Core Component for Advanced Drug Development

This technical guide provides a comprehensive overview of Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, a crucial building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and application.

Chemical Properties and Data Presentation

This compound is a diamine derivative featuring a spiro[3.3]heptane scaffold. One of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective functionalization of the free amino group.

| Property | Value | Source |

| CAS Number | 1239589-52-6 | N/A |

| Molecular Formula | C₁₂H₂₂N₂O₂ | N/A |

| Molecular Weight | 226.32 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N | N/A |

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary depending on the isomeric purity and solvent.

Synthesis and Experimental Protocols

A plausible synthetic route would start from a suitable spiro[3.3]heptane precursor, followed by the introduction of two amino groups, and subsequent mono-Boc protection. The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, providing a basis for the preparation of the title compound.[1]

General Experimental Protocol for Boc Protection of a Diamine:

This protocol is a generalized procedure for the selective protection of one amino group in a diamine, which is a key step in the synthesis of the target molecule.

Materials:

-

Spiro[3.3]heptane diamine derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve the spiro[3.3]heptane diamine in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent. The stoichiometry is critical for achieving mono-protection.

-

If required, add a base to neutralize the acidic byproduct.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected product.

Role in Drug Discovery: A Key Linker for PROTACs

This compound is primarily utilized as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

The spiro[3.3]heptane scaffold is of particular interest in drug design because its rigid, three-dimensional structure can act as a saturated bioisostere of a phenyl ring, potentially improving physicochemical properties of drug candidates.[1]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the following key steps:

-

Binding: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

-

Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.

-

Degradation: The proteasome degrades the POI into smaller peptides, and the PROTAC molecule is released to repeat the cycle.

References

The Emergence of Spiro[3.3]heptane: A 3D Bioisostere to Escape Flatland in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional, largely planar chemical space. A significant strategy in this "escape from flatland" is the concept of bioisosterism, where a functional group or moiety is replaced by another with similar physicochemical properties to enhance the drug-like characteristics of a molecule.[1][2] Among the innovative scaffolds being investigated, spiro[3.3]heptane has emerged as a compelling three-dimensional (3D) bioisostere for the ubiquitous benzene ring.[3] Its rigid, non-planar structure offers a unique opportunity to improve aqueous solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining or even enhancing biological activity.[4] This technical guide provides a comprehensive overview of the role of spiro[3.3]heptane as a benzene bioisostere, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.

The Spiro[3.3]heptane Scaffold: A Superior Alternative to Planar Rings

The spiro[3.3]heptane core is a saturated bicyclic hydrocarbon characterized by two cyclobutane rings sharing a single carbon atom. This unique spirocyclic structure imparts a rigid, three-dimensional geometry that contrasts sharply with the planarity of a benzene ring.[5] This fundamental structural difference is the basis for its advantages as a bioisostere. By replacing a flat aromatic ring with a sp³-rich scaffold like spiro[3.3]heptane, medicinal chemists can introduce novel vectors for substituent placement, potentially leading to improved interactions with protein targets and a more favorable intellectual property landscape.[2][6]

One of the key features of spiro[3.3]heptane is its ability to mimic the substitution patterns of benzene rings—mono, meta, and para—through non-collinear exit vectors.[7] This allows for the creation of patent-free analogues of existing drugs with potentially superior properties.[7]

Physicochemical and Pharmacokinetic Advantages

The replacement of a benzene ring with a spiro[3.3]heptane moiety can significantly impact a molecule's physicochemical properties, often leading to a more desirable pharmacokinetic profile.

Lipophilicity and Solubility

A common challenge in drug development is managing lipophilicity, which is often associated with poor solubility and increased metabolic liability. The substitution of a benzene ring with the more saturated spiro[3.3]heptane core generally leads to a decrease in lipophilicity, as measured by the calculated logP (clogP) and the distribution coefficient (logD). For instance, replacing the phenyl ring in the Hedgehog pathway inhibitor Sonidegib with a spiro[3.3]heptane moiety resulted in a decrease in the calculated lipophilicity.[8] While the experimental logD did not show a significant change in this specific case, the general trend of reduced lipophilicity for sp³-rich scaffolds is a well-established principle in medicinal chemistry.[8]

Metabolic Stability

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites. The C-H bonds in the strained cyclobutane rings of spiro[3.3]heptane are generally more resistant to metabolic degradation. However, the impact on metabolic stability can be isomer-dependent. In the case of the Sonidegib analogues, the trans-spiro[3.3]heptane derivative exhibited only a moderate decrease in metabolic stability in human liver microsomes compared to the parent drug, whereas the cis-isomer showed a significant reduction.[7] This highlights the importance of stereochemistry in the design of spiro[3.3]heptane-based bioisosteres.

Table 1: Comparative Physicochemical and Metabolic Stability Data

| Compound | Parent Drug/Analogue | cLogP | LogD (pH 7.4) | Metabolic Stability (CLint, µL/min/mg) | Half-life (t½, min) |

| Sonidegib | Parent Drug | 6.8 | ≥ 3.5 | 18 | 93 |

| trans-76 | trans-spiro[3.3]heptane analogue | 6.0 | ≥ 3.5 | 36 | 47 |

| cis-76 | cis-spiro[3.3]heptane analogue | 6.0 | ≥ 3.5 | 156 | 11 |

Data sourced from ChemRxiv, 2023.[7][8]

Case Studies in Drug Design

The utility of spiro[3.3]heptane as a benzene bioisostere has been demonstrated in the redesign of several approved drugs.

Sonidegib Analogue: Targeting the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, and is approved for the treatment of basal cell carcinoma.[9] The replacement of the meta-substituted benzene ring in Sonidegib with a spiro[3.3]heptane scaffold yielded analogues with retained, albeit reduced, biological activity.[7] This case study underscores the potential of spiro[3.3]heptane to mimic disubstituted benzene rings in complex drug molecules.

References

- 1. benthamscience.com [benthamscience.com]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Solubility of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a bifunctional linker molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document serves to bridge this information gap by providing detailed, generalized experimental protocols for determining the solubility of this and similar amine-containing compounds. Furthermore, it presents a logical workflow for solubility assessment and the chemical structure of the target molecule through clear visualizations. This guide is intended to equip researchers in drug discovery and process development with the necessary methodologies to generate critical solubility data for this compound, thereby facilitating its effective use in synthetic and pharmaceutical applications.

Introduction

This guide provides a foundational framework for researchers to systematically determine the solubility of this compound. The subsequent sections detail established experimental protocols for solubility determination and provide visual representations to aid in the understanding of the experimental workflow and the molecule's structure.

Physicochemical Properties

Understanding the structural features of this compound is crucial for predicting its solubility behavior. The molecule possesses both a primary amine and a Boc-protected amine, which will influence its polarity and potential for hydrogen bonding. The spirocyclic core is largely nonpolar. The presence of the basic amine group suggests that its solubility will be highly dependent on the pH of the medium.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |

| Molecular Weight | 226.32 g/mol | - |

| CAS Number | 1239589-52-6 | [2][3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| pKa | Not available | - |

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar amine and carbamate groups suggests potential solubility in polar protic and aprotic solvents. However, the nonpolar spirocyclic hydrocarbon backbone may contribute to solubility in less polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amine and carbamate groups can form hydrogen bonds with protic solvents, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and should be effective at solvating the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility.

Experimental Protocols for Solubility Determination

The following protocols are generalized methods that can be adapted to quantitatively determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of the compound in a solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another quantitative analytical technique.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the original solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a high-throughput method can be employed.

Objective: To rapidly estimate the solubility of the compound in a large number of solvents.

Materials:

-

96-well plates

-

Automated liquid handling system

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer)

-

This compound

-

A library of organic solvents

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Dispense the selected organic solvents into the wells of a 96-well plate.

-

Add increasing volumes of the stock solution to different wells containing the same solvent.

-

Seal the plate and shake for a set period (e.g., 2-4 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a plate reader to detect the point of precipitation.

-

Alternatively, the concentration in the clear supernatant can be determined after centrifugation of the plate.

-

The solubility is estimated as the highest concentration at which no precipitation is observed.

Data Presentation

While specific quantitative data is not available, the following table is a template that researchers can use to structure their experimentally determined solubility data for this compound.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 32.7 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 24.5 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane (DCM) | 9.1 | Data to be determined | Data to be determined | Shake-Flask |

| Tetrahydrofuran (THF) | 7.6 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 2.4 | Data to be determined | Data to be determined | Shake-Flask |

| Hexane | 1.9 | Data to be determined | Data to be determined | Shake-Flask |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Method of solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the literature, this technical guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocols and utilizing the provided templates for data organization, scientists in the fields of drug discovery and chemical development can systematically characterize the solubility profile of this important building block. The generation and dissemination of such data will undoubtedly facilitate the broader application and optimization of processes involving this compound.

References

Commercial Availability and Application of Functionalized Spiro[3.3]heptane Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of three-dimensional scaffolds in drug discovery is a paramount approach to navigating beyond the flatlands of traditional aromatic structures. Among these, the spiro[3.3]heptane core has emerged as a particularly valuable motif. Its rigid, non-planar structure offers a unique conformational profile, enabling the exploration of novel chemical space. This technical guide provides an in-depth overview of the commercial availability of functionalized spiro[3.3]heptane building blocks, detailed experimental protocols for their synthesis and functionalization, and insights into their application in medicinal chemistry, particularly as bioisosteres of phenyl rings.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

Spiro[3.3]heptane, a bicyclic hydrocarbon featuring two cyclobutane rings sharing a single carbon atom, presents a rigid and structurally unique scaffold.[1] Its three-dimensional nature provides a distinct advantage in drug design, often leading to improved physicochemical properties such as increased solubility and metabolic stability compared to their planar aromatic counterparts. A key application of the spiro[3.3]heptane core is as a saturated bioisostere of the phenyl ring, capable of mimicking mono-, meta-, and para-substitution patterns with non-collinear exit vectors.[2] This bioisosteric replacement has been successfully applied to modify existing drugs, including the anticancer agents Sonidegib and Vorinostat, resulting in novel, patent-free analogs with retained or even enhanced biological activity.[2]

Commercial Availability of Functionalized Spiro[3.3]heptane Building Blocks

A growing number of chemical suppliers offer a diverse range of functionalized spiro[3.3]heptane building blocks, facilitating their direct integration into drug discovery programs. These derivatives provide versatile handles for further chemical modifications.

| Compound Name | Structure | Supplier(s) |

| Spiro[3.3]heptane-2,6-dicarboxylic acid |  | Sigma-Aldrich, Molport |

| Spiro[3.3]heptane-2,6-diamine |  | Molport, Apollo Scientific |

| Spiro[3.3]heptane-2-carboxylic acid |  | Sigma-Aldrich, Advanced ChemBlocks |

| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate |  | Sunway Pharm Ltd, SpiroChem |

| 2-Oxa-6-azaspiro[3.3]heptane |  | Sigma-Aldrich, SpiroChem |

| 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid |  | Advanced ChemBlocks |

| Methyl 6-oxospiro[3.3]heptane-2-carboxylate |  | Advanced ChemBlocks |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key functionalized spiro[3.3]heptane building blocks, adapted from peer-reviewed literature.

Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

This protocol describes the thermal decarboxylation of a dicarboxylic acid precursor.[3]

Procedure:

-

Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (8.3 g, 0.046 mol) in a round-bottom flask equipped with a condenser.

-

Heat the material to 220 °C for 30 minutes.

-

Continue heating until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature to yield spiro[3.3]heptane-2-carboxylic acid (5.38 g).

Multigram Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

This procedure outlines a scalable synthesis of a difluorinated spiro[3.3]heptane derivative.[1]

Procedure:

-

To a cold (0 °C) stirred suspension of NaH (60% dispersion in mineral oil, 154.6 g, 3.87 mol) in DMF (2.7 L), add diethyl malonate (650 g, 4.06 mol) dropwise, maintaining the temperature at 0 °C.

-

Slowly heat the resulting mixture to 60 °C.

-

Add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol) dropwise to the reaction mixture.

-

After the addition is complete, stir the reaction mixture at 60 °C for 12 hours.

-

Cool the mixture to room temperature and quench with water.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (472 g, 88% yield).

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol details the synthesis of a disubstituted diazaspiro[3.3]heptane.[4]

Procedure:

-

To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL) in a sealed tube, add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF).

-

Heat the reaction mixture at 70 °C.

-

After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF) and continue heating for another hour.

-

Cool the reaction to room temperature and partition between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Applications in Medicinal Chemistry: Signaling Pathways and Workflows

Functionalized spiro[3.3]heptanes have been instrumental in the development of modulators for various signaling pathways implicated in disease.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[5][] Sonidegib, an FDA-approved drug for basal cell carcinoma, features a spiro[3.3]heptane core that mimics a phenyl ring in its interaction with the Smoothened (SMO) receptor, a key component of the Hh pathway.[2]

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of spiro[3.3]heptane-containing drugs.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation.[7] HDAC inhibitors are a class of anti-cancer agents that interfere with HDAC activity.[7] Vorinostat, another FDA-approved drug, incorporates a spiro[3.3]heptane moiety as a phenyl ring bioisostere.[2]

General Experimental Workflow in Drug Discovery

The integration of spiro[3.3]heptane building blocks into a drug discovery pipeline follows a systematic workflow, from initial design to preclinical evaluation.

References

- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiro Products - Products [achemblock.com]

- 3. prepchem.com [prepchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Physicochemical Space: A Technical Guide to the Lipophilicity and pKa of 6-Aminospiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to introduce three-dimensional character into flat molecules, thereby often improving physicochemical and pharmacological properties. Among its derivatives, the 6-aminospiro[3.3]heptane core is of particular interest, providing a key basic center for tuning compound properties. This technical guide offers an in-depth exploration of two critical physicochemical parameters for these derivatives: lipophilicity and pKa. Understanding and controlling these properties are fundamental to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and achieving desired target engagement.

Quantitative Physicochemical Data

The following tables summarize experimentally determined lipophilicity (LogP and LogD) and pKa values for a selection of 6-aminospiro[3.3]heptane derivatives and related analogs. These data provide a valuable reference for understanding structure-property relationships within this chemical series.

Table 1: pKa and LogP Data for 6-Substituted Spiro[3.3]heptane Derivatives

| Compound/Substituent (R) at C6 | pKa (Amine Hydrochloride) | LogP (of N-acetyl derivative) |

| H | Data not available | Data not available |

| CF3 | 9.6 | 2.0 |

| F | Data not available | 1.3 |

| F2 | Data not available | 1.7 |

Data extracted from studies on trifluoromethyl-substituted spiro[3.3]heptane building blocks. The pKa values were determined for the amine hydrochlorides, and LogP values were measured for their N-acetylated amide derivatives to ensure neutrality for the measurement.[1][2]

Table 2: Lipophilicity and Basicity of Selected Azaspiro[3.3]heptane Analogs

| Compound | logD at pH 7.4 | pKa |

| 6b (An AZD1979 analog with a 2-oxa-6-azaspiro[3.3]heptane moiety) | 1.6 | 8.2 |

| 21b (A GPR119 agonist with a 2,6-diazaspiro[3.3]heptane moiety) | Reduction of -0.3 units compared to piperazine analog | Non-basic |

Note: These compounds are structural analogs where the 6-aminospiro[3.3]heptane is part of a larger, more complex molecule. The data illustrates the influence of the spirocyclic core on overall lipophilicity and basicity.

Experimental Protocols

Accurate determination of lipophilicity and pKa is crucial for drug discovery. Below are detailed methodologies for the key experiments cited in the literature for characterizing amine-containing compounds.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds, including the hydrochloride salts of amines.[3]

Objective: To determine the acid dissociation constant (pKa) of a 6-aminospiro[3.3]heptane derivative hydrochloride salt.

Materials:

-

Automated titrator (e.g., Metrohm, Mettler Toledo)

-

Combined pH electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

The 6-aminospiro[3.3]heptane derivative hydrochloride salt

-

High-purity water (Milli-Q or equivalent)

-

Potassium chloride (KCl) for maintaining ionic strength (optional)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions of known pH (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a precise amount of the 6-aminospiro[3.3]heptane derivative hydrochloride and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M NaOH into the solution. Ensure the electrode is not in the path of the stir bar.

-

Titration: Begin stirring the solution at a constant rate. Add the NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed. The automated titrator will generate a titration curve (pH vs. volume of titrant added).

-

pKa Determination: The pKa is the pH at which the amine is 50% protonated and 50% in its neutral free base form. This corresponds to the midpoint of the buffer region on the titration curve (the point of half-neutralization). The pKa can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point. The pH at half the volume of titrant required to reach the equivalence point is the pKa.

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (LogP), which measures the lipophilicity of a neutral compound.[4][5][6]

Objective: To determine the LogP of a neutral 6-aminospiro[3.3]heptane derivative.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

The neutral 6-aminospiro[3.3]heptane derivative (if the compound is a salt, it must be converted to the free base)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solvent Preparation: Mix equal volumes of n-octanol and water (or buffer) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the neutral compound in a suitable solvent (e.g., DMSO).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated aqueous phase (typically a 1:1 ratio). Add a small aliquot of the compound's stock solution. The final concentration should be within the linear range of the analytical detection method.

-

Equilibration: Cap the vials tightly and shake them for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[7]

-

Phase Separation: Centrifuge the vials at a moderate speed to ensure complete separation of the n-octanol and aqueous layers, breaking any emulsions.

-

Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous The LogP is the base-10 logarithm of this value: LogP = log10(P)

For ionizable compounds like amines, the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4) using a buffered aqueous phase. LogD accounts for the partitioning of both the ionized and non-ionized forms of the molecule.[4]

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the characterization of 6-aminospiro[3.3]heptane derivatives in a drug discovery context.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Methodological & Application

Synthesis of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The synthesis is presented as a multi-step process commencing with the formation of the spiro[3.3]heptane core, followed by the introduction of amino functionalities and concluding with a selective mono-Boc protection. Detailed experimental procedures, reagent specifications, and data presentation are included to facilitate reproduction in a laboratory setting.

Introduction

Spiro[3.3]heptane scaffolds have garnered significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively mimic and replace aromatic rings, leading to improved physicochemical properties of drug candidates. This compound, in particular, serves as a key intermediate for creating bifunctional molecules. The presence of a protected amine and a free amine allows for sequential chemical modifications, making it an ideal component for constructing complex molecular architectures like PROTACs.

Overall Synthesis Workflow

The synthesis of the target compound is achieved through a four-step process. The workflow begins with the synthesis of cyclobutane-1,1-dicarboxylic acid, which is then converted to the key intermediate, spiro[3.3]heptane-2,6-dione. Subsequent double reductive amination yields the corresponding diamine, which is then selectively protected to afford the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Spiro[3.3]heptane-2,6-diamine

Step 1.1: Synthesis of Cyclobutane-1,1-dicarboxylic acid

This procedure is adapted from the established synthesis of cyclobutane-1,1-dicarboxylic acid.[2]

-

Reaction Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place diethyl malonate (160 g, 1.0 mol) and 1,3-dibromopropane (202 g, 1.0 mol).

-

Reaction: Prepare a solution of sodium ethoxide by dissolving sodium (46 g, 2.0 mol) in absolute ethanol (800 mL). Add the sodium ethoxide solution dropwise to the flask while maintaining the temperature at 60-65 °C. After the addition is complete, heat the mixture to reflux for 2 hours.

-

Workup and Saponification: After cooling, add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. The resulting diethyl cyclobutane-1,1-dicarboxylate is then saponified by refluxing with a solution of potassium hydroxide (112 g, 2.0 mol) in ethanol (200 mL) for 2 hours.

-

Isolation: Remove the ethanol by distillation and evaporate the residue to dryness. Dissolve the residue in water and acidify with concentrated hydrochloric acid. Extract the aqueous layer with ether. The combined ether extracts are dried over anhydrous sodium sulfate and concentrated to yield cyclobutane-1,1-dicarboxylic acid.

Step 1.2: Synthesis of Spiro[3.3]heptane-2,6-dione

This step involves the conversion of the dicarboxylic acid to its diacyl chloride, followed by an intramolecular Friedel-Crafts acylation.

-

Diacyl Chloride Formation: To the cyclobutane-1,1-dicarboxylic acid (14.4 g, 0.1 mol), add thionyl chloride (35.7 g, 0.3 mol) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain cyclobutane-1,1-diacyl chloride.

-

Intramolecular Cyclization: Dissolve the crude diacyl chloride in anhydrous dichloromethane (200 mL) and cool the solution to 0 °C. Add aluminum chloride (29.3 g, 0.22 mol) portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 12 hours.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield spiro[3.3]heptane-2,6-dione.

Step 1.3: Synthesis of Spiro[3.3]heptane-2,6-diamine

This transformation is achieved via a double reductive amination of the diketone.[3]

-

Reaction Setup: In a round-bottom flask, dissolve spiro[3.3]heptane-2,6-dione (12.4 g, 0.1 mol) in methanol (250 mL). Add ammonium chloride (21.4 g, 0.4 mol).

-

Reduction: To the stirred solution, add sodium cyanoborohydride (12.6 g, 0.2 mol) portion-wise at room temperature. Stir the reaction mixture for 24 hours.

-

Workup and Isolation: Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M sodium hydroxide solution and extract with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give spiro[3.3]heptane-2,6-diamine.

Part 2: Selective Mono-Boc Protection

This protocol for selective mono-Boc protection is based on the principle of in situ mono-protonation of the diamine.[4][5][6]

Caption: Experimental workflow for the selective mono-Boc protection of spiro[3.3]heptane-2,6-diamine.

Step 2.1: Protocol for Selective Mono-Boc Protection

-

Reaction Setup: Dissolve spiro[3.3]heptane-2,6-diamine (12.6 g, 0.1 mol) in anhydrous methanol (200 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Mono-protonation: Slowly add chlorotrimethylsilane (TMSCl) (10.9 g, 0.1 mol) dropwise to the stirred solution. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Boc Protection: To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol) in anhydrous methanol (50 mL) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup and Isolation: Quench the reaction by adding water (100 mL). Remove the methanol under reduced pressure. Make the aqueous solution basic (pH > 10) by the addition of 2 M sodium hydroxide solution. Extract the product with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the expected materials and yields for the synthesis of 10 mmol of the final product.

| Step | Starting Material | Reagents | Product | Expected Yield (g) | Expected Yield (%) |

| 1.1 | Diethyl malonate (1.6 g) | 1,3-dibromopropane (2.02 g), NaOEt | Cyclobutane-1,1-dicarboxylic acid | ~1.0 g | ~70% |

| 1.2 | Cyclobutane-1,1-dicarboxylic acid (1.44 g) | SOCl₂, AlCl₃ | Spiro[3.3]heptane-2,6-dione | ~0.8 g | ~65% |

| 1.3 | Spiro[3.3]heptane-2,6-dione (1.24 g) | NH₄Cl, NaBH₃CN | Spiro[3.3]heptane-2,6-diamine | ~0.9 g | ~70% |

| 2.1 | Spiro[3.3]heptane-2,6-diamine (1.26 g) | (Boc)₂O, TMSCl | This compound | ~1.8 g | ~80% |

Conclusion

This application note provides a detailed and logical protocol for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of medicinal chemistry and drug development to access this important building block. The provided workflows and data tables are intended to aid in the successful execution of this synthesis.

References

Application Notes and Protocols for Boc Deprotection of Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs). Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the Boc deprotection of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, a key building block in medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

The spiro[3.3]heptane motif is a valuable bioisostere for cyclohexane and other ring systems, offering a rigid scaffold with well-defined exit vectors for substituent placement. The selective deprotection of one of the amino groups in the corresponding diamine is a critical step in the synthesis of molecules that leverage this unique architecture.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation and an unstable carbamic acid. The carbamic acid then readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene (from the tert-butyl cation).[1]

Summary of Common Deprotection Conditions

The choice of deprotection conditions for this compound depends on the substrate's sensitivity to acid and the presence of other acid-labile functional groups. Below is a summary of commonly employed conditions for Boc deprotection, which are applicable to this substrate.

| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature (°C) | Typical Reaction Time | Remarks |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 to Room Temp | 30 min - 4 h | A common and effective method. Volatility of TFA and DCM allows for easy removal.[2][3][4] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp | 15 min - 2 h | Provides the amine as a hydrochloride salt, which can aid in purification by precipitation.[5][6] |

| Hydrochloric Acid (HCl) | Methanol (MeOH) / Diethyl Ether | ~1-4 M | 0 to Room Temp | 30 min - 3 h | The product often precipitates as the hydrochloride salt. |

| Oxalyl Chloride | Methanol (MeOH) | ~3 equivalents | Room Temp | up to 4 h | A milder alternative to strong acids.[7] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally reliable method for Boc deprotection.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator and standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 equivalents, or a 1:1 v/v mixture with DCM) to the stirred solution.[2][4]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiro[3.3]heptane-2,6-diamine.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous when the hydrochloride salt of the product is desired for purification or subsequent steps.

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane solution

-

Anhydrous diethyl ether

-

Standard laboratory glassware for filtration

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or DCM, or add the HCl solution directly if the substrate is soluble.

-

Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.[5]

-

Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5][6] Monitor by TLC or LC-MS.

-

The product, spiro[3.3]heptane-2,6-diamine dihydrochloride, will often precipitate from the reaction mixture.

-

If precipitation occurs, the reaction can be diluted with anhydrous diethyl ether to enhance precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to obtain the spiro[3.3]heptane-2,6-diamine as its dihydrochloride salt.